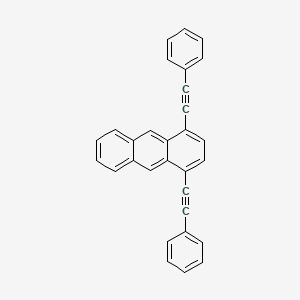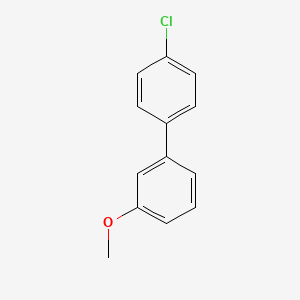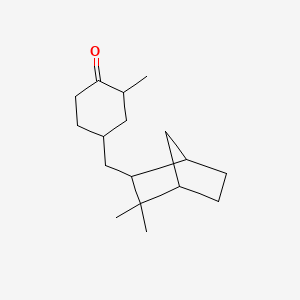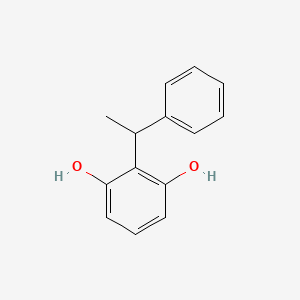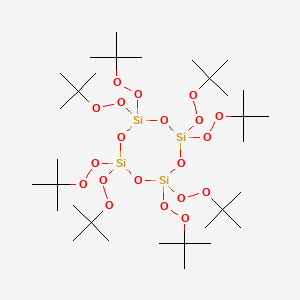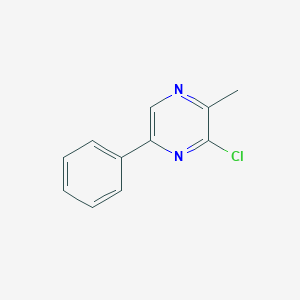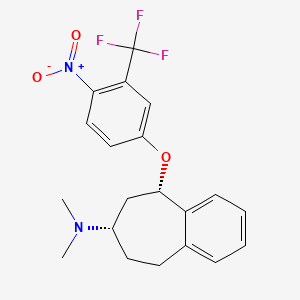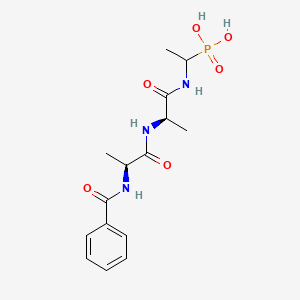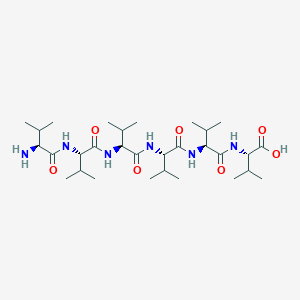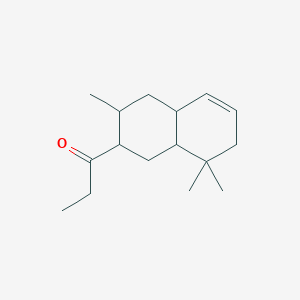
3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide is an organosulfur compound with the molecular formula C4H8O5S2. It is also known by its IUPAC name, sulfolane-3-sulfonic acid . This compound is characterized by a five-membered ring structure containing sulfur and oxygen atoms, making it a sulfone derivative. It is a colorless, crystalline solid that is soluble in water and various organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide typically involves the oxidation of tetrahydrothiophene. One common method is the reaction of tetrahydrothiophene with hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction proceeds as follows:
C4H8S+2H2O2→C4H8O2S+2H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide involves its ability to act as a sulfone donor. It can participate in various chemical reactions by donating its sulfone group to other molecules. This property makes it a valuable intermediate in the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrothiophene: An organosulfur compound with a similar ring structure but lacking the sulfone group.
Thiophene, tetrahydro-, 1,1-dioxide: A closely related compound with a similar molecular formula but different functional groups.
Uniqueness
3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide is unique due to its sulfone group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring sulfone donors, such as in the synthesis of pharmaceuticals and industrial chemicals.
Eigenschaften
CAS-Nummer |
65753-57-3 |
|---|---|
Molekularformel |
C4H8O5S2 |
Molekulargewicht |
200.2 g/mol |
IUPAC-Name |
1,1-dioxothiolane-3-sulfonic acid |
InChI |
InChI=1S/C4H8O5S2/c5-10(6)2-1-4(3-10)11(7,8)9/h4H,1-3H2,(H,7,8,9) |
InChI-Schlüssel |
QJJODUDDARIVCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


